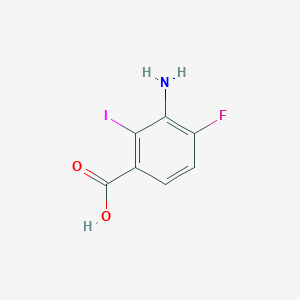

3-Amino-4-fluoro-2-iodobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H5FINO2 |

|---|---|

分子量 |

281.02 g/mol |

IUPAC名 |

3-amino-4-fluoro-2-iodobenzoic acid |

InChI |

InChI=1S/C7H5FINO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) |

InChIキー |

YLVYXMDXYMWKIZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1C(=O)O)I)N)F |

製品の起源 |

United States |

Synthetic Methodologies for 3 Amino 4 Fluoro 2 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-amino-4-fluoro-2-iodobenzoic acid, several strategic disconnections can be envisioned.

A primary retrosynthetic disconnection involves the functional group interconversion of the amino group to a nitro group. This is a common strategy as the reduction of a nitro group to an amine is a well-established and reliable transformation. youtube.comsciencemadness.org This leads to the precursor, 3-nitro-4-fluoro-2-iodobenzoic acid.

Further disconnection of the iodo group through a Sandmeyer-type reaction or a related iodination process points to a 2-amino-4-fluoro-3-nitrobenzoic acid intermediate. This approach leverages the reactivity of the diazonium salt derived from the amino group.

Alternatively, a halogenation-first approach can be considered. This would involve the iodination of a pre-existing 3-amino-4-fluorobenzoic acid or a related precursor. The challenge in this approach lies in achieving the desired regioselectivity of the iodination reaction. nih.gov

A retrosynthetic analysis for a similar compound, 3-amino-5-fluoro-2-iodobenzoate, suggests a pathway starting from a 2-aminobenzoate (B8764639) with a halogen at the C5 position. researchgate.netresearchgate.net This involves the introduction of a nitro group at the C3 position, conversion of the C2-amino group to an iodide, and subsequent reduction of the nitro group. researchgate.net This strategy could be adapted for the synthesis of this compound.

Multistep Synthesis Strategies from Readily Available Precursors

The synthesis of this compound typically involves a multistep sequence to carefully install the required functional groups in the correct positions.

A common and logical approach is the sequential introduction of the functional groups onto a simpler aromatic scaffold. One plausible route begins with a fluorinated benzoic acid derivative. For instance, starting with 4-fluorobenzoic acid, a nitration reaction could introduce a nitro group, followed by a regioselective iodination. The final step would be the reduction of the nitro group to the desired amine. The order of these steps is critical to direct the incoming substituents to the correct positions based on the directing effects of the existing groups.

A documented synthesis of a related compound, 3-amino-5-halo-2-iodobenzoates, starts with a commercially available 2-aminobenzoate with a halogen at the C5 position. researchgate.net The synthesis proceeds by introducing a nitro group at the C3 position, followed by the conversion of the C2-amino group into an iodide. The final step is the reduction of the C3-nitro group to an amino group. researchgate.net This methodology highlights a successful sequential introduction of functional groups.

Achieving the correct regiochemistry during halogenation is a pivotal step in the synthesis. The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role. In the case of a fluorinated aminobenzoic acid precursor, the activating and ortho-, para-directing amino group and the deactivating but ortho-, para-directing fluorine atom will influence the position of iodination.

Various iodinating reagents can be employed to control regioselectivity. For instance, the use of iodine in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄), can facilitate iodination under specific conditions. nih.gov The choice of solvent and reaction temperature can also significantly impact the regiochemical outcome. nih.gov For example, in the iodination of chlorinated aromatic compounds, different silver salts led to varying degrees of regioselectivity, with AgSbF₆/I₂ showing high selectivity for the ortho position in some cases. nih.gov

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. This is a well-established transformation with a variety of reliable methods. masterorganicchemistry.com

Common reducing agents for this purpose include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). sciencemadness.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is another widely used and often cleaner method. masterorganicchemistry.com

For substrates with other reducible functional groups, selective reduction of the nitro group is essential. Reagents like sodium sulfide (B99878) (Na₂S) or stannous chloride (SnCl₂) can offer chemoselectivity. sciencemadness.org A study on the selective reduction of aromatic nitro compounds highlighted the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder as an effective method that avoids the hydrogenolysis of other sensitive groups. niscpr.res.in

Catalytic Approaches in the Synthesis of this compound

Catalytic methods can offer significant advantages in terms of efficiency, selectivity, and environmental impact. In the context of synthesizing substituted benzoic acids, various catalytic systems have been developed.

For the oxidation of a precursor like a substituted toluene (B28343) to a benzoic acid, transition metal catalysts, particularly those based on cobalt and manganese, are commonly used in industrial processes. google.comalfa-chemistry.com While not directly applicable to the final target molecule, this illustrates the power of catalysis in synthesizing key intermediates.

Palladium-catalyzed cross-coupling reactions could also be envisioned in alternative synthetic routes. For instance, a precursor with a different leaving group could be coupled with an amino or iodo source. However, the direct synthesis of this compound via a one-pot catalytic reaction remains a significant challenge due to the complexity of the molecule.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To ensure a practical and efficient synthesis, the optimization of reaction conditions for each step is crucial. This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters for optimization include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction time and preventing side reactions or decomposition.

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and even the regioselectivity of the reaction.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect the reaction rate and cost-effectiveness.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

pH: For reactions involving acidic or basic conditions, controlling the pH is critical for the stability of reactants and products and for driving the reaction to completion.

For instance, in the synthesis of 2-iodobenzoic acid from anthranilic acid, the diazotization step is carried out at a low temperature (below 10°C) to ensure the stability of the diazonium salt. chemicalbook.com Similarly, in the oxidation of aldehydes to carboxylic acids, the reaction time and temperature are carefully controlled to achieve high yields. chemicalbook.com

Chemical Reactivity and Transformation of 3 Amino 4 Fluoro 2 Iodobenzoic Acid

Reactivity of the Amino Functional Group

The amino (-NH2) group is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it nucleophilic. Its position on the aromatic ring, flanked by electron-withdrawing fluoro and iodo substituents, modulates its reactivity.

The amino group in 3-Amino-4-fluoro-2-iodobenzoic acid acts as a nucleophile. It can participate in reactions where it attacks an electrophilic center, leading to the formation of new carbon-nitrogen bonds. For instance, in reactions analogous to the formation of substituted anilino-benzoic acids, the amino group can displace a suitable leaving group on another aromatic ring, a process often facilitated by a catalyst. The nucleophilicity of the amino group is fundamental to its role in building more complex molecular architectures nih.gov.

The nucleophilic nature of the amino group is most commonly exploited in the formation of amides and ureas, which are important functional groups in many biologically active molecules and materials. nih.govnih.gov

Amide Formation: The amino group readily reacts with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amide bonds. nih.gov This transformation is one of the most fundamental reactions in organic chemistry. The reaction with a carboxylic acid typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the condensation. clockss.org

Urea (B33335) Formation: The synthesis of urea derivatives from the amino group can be achieved by reacting it with isocyanates. organic-chemistry.orgresearchgate.net This reaction is generally high-yielding and provides a direct route to both symmetrical and unsymmetrical ureas. Alternatively, reagents like carbonyldiimidazole can be used to first form a carbamoyl-imidazole intermediate, which then reacts with another amine to yield a urea. organic-chemistry.org

Nitrogen-Containing Heterocycles: Anthranilic acids (2-aminobenzoic acids) and their derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocycles. orgsyn.org The amino and carboxyl groups can react intramolecularly or with external reagents to form fused ring systems like quinazolinones. The presence of the halogen substituents offers further sites for subsequent modifications of the heterocyclic core.

| Reaction Type | Reactant | Resulting Functional Group/Structure |

| Amide Formation | Carboxylic Acid (R-COOH) + Coupling Agent | Amide (-NH-CO-R) |

| Urea Formation | Isocyanate (R-N=C=O) | Urea (-NH-CO-NH-R) |

| Heterocycle Formation | Phosgene equivalent, other bifunctional reagents | Fused heterocycles (e.g., Quinazolinones) |

Reactivity of the Carboxyl Functional Group

The carboxylic acid (-COOH) group is another primary site for chemical modification, characterized by its acidic proton and electrophilic carbonyl carbon.

Esterification is a fundamental reaction of the carboxyl group, typically involving its reaction with an alcohol in the presence of an acid catalyst. iajpr.com This process converts the carboxylic acid into an ester (-COOR), which can alter the molecule's solubility and serve as a protecting group for the acid functionality. researchgate.net A variety of alcohols, from simple alkanols to more complex structures, can be used in this transformation. iajpr.comresearchgate.net

| Alcohol Reactant | Catalyst | Ester Product Name |

| Methanol (CH₃OH) | H₂SO₄ | Methyl 3-amino-4-fluoro-2-iodobenzoate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 3-amino-4-fluoro-2-iodobenzoate |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ | Isopropyl 3-amino-4-fluoro-2-iodobenzoate |

The removal of the carboxyl group via decarboxylation is a potential transformation, although it often requires forcing conditions for aromatic carboxylic acids. This reaction would yield 2-fluoro-6-iodoaniline. The process can sometimes be facilitated by heat, particularly in the presence of a copper catalyst. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of this reaction.

Reactivity of the Halogen Substituents (Fluoro and Iodo)

The benzene (B151609) ring of this compound is substituted with two different halogens, iodine and fluorine, each conferring distinct reactivity.

The iodo substituent is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its relatively weak C-I bond makes it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C2 position. For instance, the structurally related 4-Fluoro-2-iodobenzoic acid is known to participate in Sonogashira-type reactions. ossila.com

In contrast, the C-F bond is significantly stronger, making the fluoro substituent much less reactive. Fluorine is a poor leaving group in nucleophilic aromatic substitution and is generally unreactive in palladium-catalyzed cross-coupling conditions that activate the C-I bond. This differential reactivity allows for selective functionalization at the iodine-bearing position while leaving the fluorine atom intact. However, under harsh conditions with strong nucleophiles, displacement of the fluorine atom can occur. rsc.org The iodo group can also be involved in the synthesis of hypervalent iodine reagents. ossila.com

| Reaction Type | Position of Reactivity | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | C-I | Pd catalyst, boronic acid | 2-Aryl-3-amino-4-fluorobenzoic acid |

| Sonogashira Coupling | C-I | Pd/Cu catalyst, terminal alkyne | 3-Amino-4-fluoro-2-(alkynyl)benzoic acid ossila.com |

| Buchwald-Hartwig Amination | C-I | Pd catalyst, amine | 3-Amino-2-(amino)-4-fluorobenzoic acid |

| Nucleophilic Aromatic Substitution | C-F (under harsh conditions) | Strong nucleophile (e.g., alkoxide) | 3-Amino-2-iodo-4-(alkoxy)benzoic acid |

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the 4-position significantly influences the reactivity of the aromatic ring in this compound. Halogens typically exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) due to their lone pairs of electrons.

In the case of fluorine, its electronegativity is the highest among all elements, resulting in a powerful inductive electron withdrawal. This effect deactivates the benzene ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. quora.com However, the influence of fluorine on aromatic reactivity is considered anomalous compared to other halogens. acs.org While all halogens deactivate the ring, fluorobenzene's reactivity in EAS reactions is only slightly lower than benzene, whereas other halobenzenes are significantly less reactive. acs.org

This phenomenon is attributed to a more effective resonance donation from fluorine's 2p orbitals to the 2p orbitals of the carbon atom in the benzene ring, compared to the larger p orbitals of chlorine, bromine, and iodine. This partial compensation of the strong inductive effect makes the ring less deactivated than might be expected based on electronegativity alone. researchgate.net The presence of the strongly activating amino group (-NH2) ortho to the fluorine atom further complicates the electronic landscape of the molecule. The activating effect of the amino group, which directs electrophiles to the ortho and para positions, is modulated by the deactivating nature of the adjacent fluorine and iodine atoms.

The substitution of hydrogen with fluorine can also enhance the thermal stability and chemical resistance of the aromatic ring by creating new, lower-energy π-orbitals that are in conjugation with the aromatic system. nih.gov This added stability can influence the conditions required for subsequent reactions.

Iodine as a Site for Further Functionalization and Hypervalent Iodine Chemistry

The iodine atom at the 2-position of this compound is a key site for a wide array of chemical transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in nucleophilic substitution reactions and a versatile handle for metal-catalyzed cross-coupling reactions.

Beyond its role as a leaving group, the iodine atom can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. wikipedia.org These species, typically λ³-iodanes (Iodine(III)) and λ⁵-iodanes (Iodine(V)), are highly valuable in organic synthesis as oxidizing agents and electrophiles. wikipedia.org The formation of hypervalent iodine compounds from an aryl iodide involves oxidation, and these reagents can then participate in a variety of transformations that are often discussed in terms similar to transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.de

The reactivity of hypervalent iodine compounds is driven by the favorable reduction of the hypervalent iodine back to its monovalent state, with the phenyliodonio group being an excellent leaving group. princeton.edu For instance, 2-iodobenzoic acid can be oxidized to the λ⁵-iodane 2-iodoxybenzoic acid (IBX), a well-known oxidizing agent. wikipedia.org While specific studies on the hypervalent iodine chemistry of this compound are not prevalent, the principles of hypervalent iodine chemistry suggest that the iodo group in this molecule could be similarly oxidized to generate reactive intermediates for further functionalization. The electronic properties of the amino and fluoro substituents would likely influence the stability and reactivity of any resulting hypervalent iodine species.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Iodo Group

The iodo-substituent on this compound serves as an exceptionally effective handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond towards oxidative addition to a low-valent palladium catalyst makes it a preferred site for these transformations over potential C-F or C-H bond activation under typical cross-coupling conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the iodo group is the reactive site for this transformation. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

This reaction allows for the introduction of an alkynyl group at the 2-position of the benzoic acid ring, a key step in the synthesis of various heterocyclic compounds and more complex molecular architectures.

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Amino-4-fluoro-2-(phenylethynyl)benzoic acid |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide, catalyzed by a palladium(0) complex. This is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents.

For this compound, the Suzuki-Miyaura reaction provides a straightforward method to introduce new aryl or vinyl substituents at the position of the iodine atom. This is instrumental in building biaryl frameworks, which are common motifs in pharmaceuticals and materials science.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a key method for the synthesis of substituted alkenes. The iodo group of this compound readily participates in Heck reactions, allowing for the introduction of a vinyl group at the 2-position.

The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Table 3: Examples of Heck Reactions

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Product |

|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Amino-4-fluoro-2-((E)-2-phenylvinyl)benzoic acid |

C-H Functionalization Strategies

While the cross-coupling reactions mentioned above rely on the reactivity of the C-I bond, modern synthetic strategies also explore the direct functionalization of carbon-hydrogen (C-H) bonds. In the context of this compound, after the iodo group has been utilized in a coupling reaction, the remaining C-H bonds on the aromatic ring could potentially be targeted for further functionalization.

Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond (often in the ortho position), is a prominent strategy. The amino and carboxyl groups on the ring could potentially serve as directing groups. For example, the amino group could direct the metallation and subsequent functionalization of the C-H bond at the 6-position. These advanced strategies allow for the sequential and regioselective introduction of multiple substituents, providing rapid access to highly decorated aromatic compounds. However, specific examples of C-H functionalization applied to derivatives of this compound require further investigation in the chemical literature.

Intramolecular Cyclization and Ring-Forming Reactions

This compound serves as a highly functionalized anthranilic acid derivative, a class of compounds renowned as versatile precursors for the synthesis of a wide array of heterocyclic systems. The strategic placement of the amino, carboxyl, iodo, and fluoro groups on the benzene ring provides multiple reactive sites for intramolecular reactions, leading to the formation of valuable fused heterocyclic structures. While specific studies focusing exclusively on the cyclization of this compound are not extensively detailed in the surveyed literature, its reactivity can be confidently predicted based on the well-established chemistry of closely related anthranilic acid analogues. The primary ring-forming reactions for this scaffold involve the interplay between the nucleophilic amino group and the electrophilic carboxylic acid (or its derivatives), as well as transition-metal-catalyzed processes that take advantage of the reactive carbon-iodine bond.

The most common intramolecular cyclizations for anthranilic acids lead to the formation of six-membered heterocyclic rings, such as benzoxazinones and quinazolinones.

Formation of Benzoxazinones

The reaction of the amino group with an activated form of the adjacent carboxylic acid is a fundamental pathway to forming 4H-3,1-benzoxazin-4-ones. This transformation typically requires the carboxylic acid to be converted into a more reactive species or the use of a dehydrating agent. For instance, treatment with acetic anhydride (B1165640) can lead to the formation of an N-acetylated intermediate, which subsequently cyclizes to form a 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) ring system is itself a valuable intermediate for further chemical transformations. mdpi.comnih.gov

A general approach involves reacting the anthranilic acid with an acyl chloride in the presence of a base like pyridine. mdpi.com This results in an N-acyl anthranilic acid which can be cyclized upon heating or treatment with a dehydrating agent such as acetic anhydride or cyanuric chloride. mdpi.com

Table 1: Generalized Synthesis of Benzoxazinones from Anthranilic Acid Derivatives

| Reactant (Anthranilic Acid Derivative) | Reagents | Product | Heterocyclic System |

| N-Acyl Anthranilic Acid | Acetic Anhydride, Heat | 2-Substituted-4H-3,1-benzoxazin-4-one | 4H-3,1-Benzoxazin-4-one |

| Anthranilic Acid | Orthoesters, Acid Catalyst | 2-Substituted-4H-3,1-benzoxazin-4-one | 4H-3,1-Benzoxazin-4-one |

| N-Substituted Anthranilic Acid | 2,4,6-Trichloro-1,3,5-triazine (TCT), Triphenylphosphine | 2-Substituted-4H-3,1-benzoxazin-4-one | 4H-3,1-Benzoxazin-4-one |

This table illustrates common methods for benzoxazinone synthesis from anthranilic acid precursors. The specific application to this compound would first require N-acylation.

Formation of Quinazolinones

Quinazolinones represent one of the most significant classes of heterocycles synthesized from anthranilic acids. A common and direct method is the reaction with formamide, which serves as both the reagent and solvent, to yield the parent quinazolin-4(3H)-one skeleton upon heating. researchgate.net

Alternatively, a two-step process is frequently employed. First, a benzoxazinone is synthesized as described above. This intermediate is then treated with an amine source, such as ammonia (B1221849) or hydrazine (B178648) hydrate, which opens the oxazinone ring and subsequently closes to form the more stable quinazolinone ring system. nih.govnih.gov This modular approach allows for the introduction of various substituents at the 3-position of the quinazolinone ring.

Table 2: Common Synthetic Routes to Quinazolin-4(3H)-ones from Anthranilic Acid Derivatives

| Starting Material | Reagents | Intermediate | Product |

| Anthranilic Acid | Formamide, Heat | Not Isolated | Quinazolin-4(3H)-one |

| Benzoxazinone | Ammonia (NH₃) or Ammonium Acetate | Amide | Quinazolin-4(3H)-one |

| Benzoxazinone | Hydrazine Hydrate (N₂H₄·H₂O) | Amide | 3-Amino-quinazolin-4(3H)-one |

This table outlines established pathways to quinazolinones. Route 1 is a direct condensation, while Routes 2 and 3 proceed via a benzoxazinone intermediate.

Palladium-Catalyzed Ring-Forming Reactions

The presence of the iodine atom at the 2-position makes this compound an excellent substrate for transition-metal-catalyzed reactions, particularly those employing palladium catalysts. These methods offer powerful and versatile strategies for constructing complex heterocyclic frameworks.

One such strategy is palladium-catalyzed carbonylative cyclization. In this approach, the 2-iodoaniline (B362364) derivative can react with carbon monoxide in the presence of a palladium catalyst. The resulting acyl-palladium intermediate can then be trapped intramolecularly by the amino group to form a seven-membered ring or, more commonly, react with another component to build up a more complex scaffold prior to cyclization. For instance, palladium-catalyzed carbonylation of 2-iodoanilines with aryl iodides can produce 2-arylbenzoxazinones. organic-chemistry.org These reactions leverage the C-I bond as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, which is then followed by a ring-closing step. organic-chemistry.orgnih.gov

Derivatization Strategies and Functionalization of 3 Amino 4 Fluoro 2 Iodobenzoic Acid

Synthesis of Novel Analogs and Substituted Derivatives

The inherent reactivity of 3-Amino-4-fluoro-2-iodobenzoic acid allows for the synthesis of a wide range of novel analogs and substituted derivatives. The amino group can readily undergo acylation, alkylation, and arylation reactions, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives. Furthermore, the carbon-iodine bond serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position.

While specific literature on the derivatization of this compound is not abundant, the synthetic routes for closely related compounds, such as 3-amino-5-halo-2-iodobenzoates, provide valuable insights. google.com A common strategy involves the initial protection of the more reactive amino and carboxyl groups, followed by modification at the iodo-position. For instance, palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-nitrogen bonds.

The synthesis of related 3-amino-2,4,6-triiodobenzoic acid derivatives for use as X-ray contrast agents highlights the derivatization potential of the amino and carboxylic acid groups. google.com In these syntheses, the amino group is often acylated, and the carboxylic acid is converted to an amide. These transformations demonstrate the feasibility of creating a diverse library of analogs from the this compound scaffold.

A patent for the synthesis of 3-amino-4-iodo-indazole illustrates how the functional groups of a related aminobenzoic acid derivative can be utilized to construct heterocyclic systems. google.com This suggests that this compound can serve as a precursor for the synthesis of various fused heterocyclic compounds with potential biological activities.

Table 1: Examples of Analog Synthesis from Related Amino-Iodo-Benzoic Acid Scaffolds

| Starting Material Analogue | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 3-Amino-2,4,6-triiodobenzoic acid | Acylation of amino group | Dicarboxylic acid anhydride (B1165640) | N-Acylated derivative | google.com |

| 3-Amino-2,4,6-triiodobenzoic acid | Amidation of carboxylic acid | Thionyl chloride, then amine | Amide derivative | google.com |

| 2-Fluoro-6-iodobenzonitrile | Cyclization with hydrazine (B178648) | Hydrazine hydrate, ethanol, reflux | Indazole derivative | google.com |

| 4-Fluoro-2-iodobenzoic acid | Sonogashira coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkyne-substituted derivative | ossila.com |

This table presents derivatization examples from compounds structurally related to this compound to illustrate potential synthetic transformations.

Selective Functionalization of Multiple Reactive Sites

A key challenge and opportunity in working with this compound lies in the selective functionalization of its multiple reactive sites. The different reactivity of the amino, carboxylic acid, and iodo groups allows for a stepwise and controlled modification of the molecule.

The amino group, being a strong nucleophile, can be selectively acylated or alkylated under relatively mild conditions. The carboxylic acid can be activated, for example, by conversion to an acid chloride or through the use of coupling agents, to form amides or esters. The carbon-iodine bond is the least reactive of the three and typically requires metal-catalyzed conditions for its transformation. This hierarchy of reactivity enables a synthetic strategy where the amino and carboxyl groups are first modified, followed by a cross-coupling reaction at the 2-position.

Alternatively, protection strategies can be employed to alter the order of functionalization. For instance, the amino group can be protected as an amide or carbamate, and the carboxylic acid can be protected as an ester. This would allow for initial modification at the iodo-position, followed by deprotection and subsequent derivatization of the amino and carboxyl groups. The choice of protecting groups is crucial to ensure their stability during the modification of the iodo-position and their selective removal afterward.

Derivatization for the Construction of Small-Molecule Libraries

The trifunctional nature of this compound makes it an excellent scaffold for the construction of small-molecule libraries for high-throughput screening. By systematically varying the substituents at the three reactive positions, a large and diverse collection of compounds can be generated.

The principles of dynamic combinatorial chemistry can be applied, where a library of building blocks is allowed to reversibly react with the scaffold, and the addition of a biological target can amplify the formation of the best binders. nih.gov For instance, a library of aldehydes, acyl chlorides, and boronic acids could be used to derivatize the amino, carboxyl (after conversion to an amine), and iodo groups, respectively.

While no specific small-molecule libraries based on this compound have been reported in the literature, the successful construction of a 2001-member library using 3-amino-5-hydroxybenzoic acid as the core structure demonstrates the feasibility of this approach with similar trifunctional building blocks.

Table 2: Potential Building Blocks for Small-Molecule Library Synthesis from this compound

| Reactive Site | Derivatization Reaction | Example Building Block Classes |

| Amino Group | Acylation, Reductive Amination | Acyl chlorides, Carboxylic acids, Aldehydes, Ketones |

| Carboxylic Acid | Amide formation, Esterification | Amines, Alcohols |

| Iodo Group | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Boronic acids, Terminal alkynes, Amines |

Chemical Modification for Specific Research Probes

The chemical modification of this compound can be tailored to generate specific research probes, such as fluorescently labeled molecules or affinity probes. These probes are invaluable tools for studying biological processes and identifying protein targets.

For instance, a fluorescent dye containing a reactive functional group, such as an isothiocyanate or a succinimidyl ester, can be coupled to the amino group of the scaffold. The resulting fluorescent probe could then be used in cellular imaging or fluorescence polarization assays.

Similarly, an affinity tag, such as biotin (B1667282), can be attached to the molecule. This is typically achieved by reacting a biotin derivative containing a linker and a reactive group with the amino or carboxylic acid function of the this compound core. The resulting biotinylated probe can be used to isolate and identify binding partners from complex biological mixtures through affinity purification techniques. While specific examples for this exact compound are not available, the general principles of creating such probes are well-established in chemical biology.

Applications of 3 Amino 4 Fluoro 2 Iodobenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Aromatic and Heteroaromatic Systems

The distinct reactivity of the functional groups on 3-amino-4-fluoro-2-iodobenzoic acid makes it an ideal building block for the construction of complex molecular architectures. The presence of the iodo group, for instance, allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This is particularly useful in the synthesis of polysubstituted aromatic compounds, which are often key components of pharmaceuticals and advanced materials.

A novel synthetic route has been developed for 3-amino-5-halo-2-iodobenzoates, which are valuable starting materials in pharmaceutical synthesis. researchgate.net This method begins with commercially available 2-aminobenzoates that have a halogen at the C5 position. researchgate.net The process involves introducing a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, the reduction of the nitro group to an amino group. researchgate.net This scalable protocol demonstrates the practical utility of related structures in building complex molecules. researchgate.net

The strategic placement of the amino and iodo groups also facilitates the construction of heteroaromatic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the iodo group serves as a handle for cyclization reactions. This dual functionality is instrumental in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Precursor for Bioactive Heterocycles (e.g., Isocoumarins, Phthalides, Indoles)

This compound and its analogs are valuable precursors for the synthesis of a range of bioactive heterocycles. These heterocyclic compounds are of significant interest due to their presence in numerous natural products and their wide array of pharmacological activities.

For instance, the related compound 4-fluoro-2-iodobenzoic acid is utilized in the synthesis of phthalides and isocoumarins through Sonogashira-type reactions. ossila.com The reaction conditions can be tuned to selectively favor the formation of either the 5-exo-dig product (phthalide) at lower temperatures or the 6-endo-dig product (isocoumarin) at higher temperatures. ossila.com This selectivity highlights the utility of such substituted iodobenzoic acids in constructing specific heterocyclic frameworks.

Furthermore, derivatives of amino-fluorobenzoic acids serve as important intermediates in the synthesis of indole (B1671886) derivatives. orgsyn.org Indoles are a critical class of heterocycles with diverse biological activities, and methods to access substituted indoles are of high importance in drug discovery. frontiersin.org The strategic functionalization of the benzene (B151609) ring in precursors like this compound allows for the synthesis of specifically substituted indoles with tailored properties.

The synthesis of 3-amino- and 4-aminocoumarins has also garnered significant attention due to their pharmacological and photochemical properties. researchgate.net Various synthetic methods, including multi-component reactions, have been developed to access these coumarin (B35378) derivatives, showcasing the broad applicability of aminobenzoic acid derivatives in heterocyclic synthesis. researchgate.net

Role in the Synthesis of Hypervalent Iodine Reagents (e.g., 2-Iodosobenzoic Acid Derivatives)

Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidizing agents in modern organic synthesis. nih.govarkat-usa.org They offer mild and highly selective transformations for a wide range of organic substrates. arkat-usa.org this compound can serve as a precursor for the synthesis of specialized hypervalent iodine reagents.

The parent compound, 2-iodobenzoic acid, is a well-known precursor to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), two widely used hypervalent iodine(V) oxidants. scripps.edu Similarly, substituted 2-iodobenzoic acids can be converted into their corresponding hypervalent iodine derivatives.

For example, 4-fluoro-2-iodobenzoic acid is used in the synthesis of pseudocyclic benziodoxole tosylates. ossila.com These are prepared through a ligand transfer reaction with PhI(OH)OTs. ossila.com The resulting hypervalent iodine compounds can then be used as oxidants in various organic transformations. The electronic and steric properties of the substituents on the aromatic ring, such as the amino and fluoro groups in this compound, can modulate the reactivity and selectivity of the resulting hypervalent iodine reagent.

The synthesis of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, can be achieved from the corresponding iodoarenes. arkat-usa.org These reagents are versatile oxidants and can be converted to other hypervalent iodine species in situ. nih.gov The development of new hypervalent iodine reagents with tailored properties is an active area of research, and substituted iodobenzoic acids are key starting materials in this endeavor.

Intermediate in the Preparation of Advanced Organic Materials

The unique electronic properties imparted by the fluorine and iodine substituents, combined with the potential for polymerization or incorporation into larger molecular frameworks through the amino and carboxylic acid groups, make this compound a valuable intermediate in the design of advanced organic materials.

Fluorinated aromatic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The incorporation of fluorine can influence the solid-state packing and intermolecular interactions of organic materials, which in turn affects their bulk properties.

While direct applications of this compound in materials science are not extensively documented in the provided search results, its potential is evident from the chemistry of related compounds. The ability to undergo various coupling reactions at the iodine position, derivatization of the amino and carboxyl groups, and the influence of the fluoro substituent make it a promising candidate for the synthesis of:

Fluorinated polymers: For applications in electronics and high-performance materials.

Organic semiconductors: Where the electronic properties can be fine-tuned by the substituents.

Liquid crystals: The rigid, substituted aromatic core could be a component of liquid crystalline molecules.

The versatility of this compound as a building block allows for its incorporation into a wide range of complex structures, paving the way for the development of new organic materials with tailored functionalities.

Advanced Analytical Characterization Techniques in the Research of 3 Amino 4 Fluoro 2 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Amino-4-fluoro-2-iodobenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region would show two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the surrounding substituents. The proton at the 5-position and the proton at the 6-position would likely appear as doublets due to coupling with each other and further coupling to the fluorine atom. The broad signal of the amine protons can vary in its chemical shift depending on the solvent and concentration, while the carboxylic acid proton typically appears as a very broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are highly dependent on the attached functional groups. The carbon of the carboxylic acid group (C=O) would be found significantly downfield. The aromatic carbons would appear in the typical range of 100-160 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine, iodine, and carboxylic acid groups. The carbon atom bonded to the fluorine (C4) would exhibit a large coupling constant (¹JC-F), resulting in a doublet, which is a key identifying feature. Similarly, the carbons attached to the iodine (C2) and the amino group (C3) would have their chemical shifts influenced by these substituents.

Expected NMR Data for this compound This table is predictive, based on established principles of NMR spectroscopy, as specific experimental data is not widely published.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

|---|---|---|---|

| ¹H NMR | -COOH | >10 | Broad Singlet |

| Aromatic-H (C5-H, C6-H) | 6.5 - 8.0 | Doublet of doublets or complex multiplets | |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | |

| Solvent and concentration can significantly affect the chemical shifts of -COOH and -NH₂ protons. | |||

| ¹³C NMR | -COOH | 165 - 175 | Singlet |

| Aromatic C-F | 150 - 165 | Doublet (Large ¹JC-F) | |

| Aromatic C-NH₂, C-H | 110 - 145 | Singlets or Doublets (due to C-F coupling) | |

| Aromatic C-I | 90 - 100 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum is a plot of these absorptions, which are characteristic of the bonds present.

For this compound, the key functional groups—amine, carboxylic acid, and the substituted aromatic ring—give rise to distinct absorption bands. The carboxylic acid is identifiable by a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. The primary amine group (-NH₂) shows two characteristic N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring result in peaks between 1450 and 1600 cm⁻¹. The C-F and C-I stretching vibrations would be expected in the fingerprint region, typically around 1000-1250 cm⁻¹ and 500-600 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound This table is based on established group frequencies for the functional groups present.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-F Stretch | Aryl-Fluoride |

| 500 - 600 | C-I Stretch | Aryl-Iodide |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-IT-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. For this compound (C₇H₅FINO₂), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, or a deprotonated species, [M-H]⁻.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the parent ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. The cleavage of the C-I bond is also a likely fragmentation pathway, given that it is weaker than the C-F or C-N bonds. Analyzing these fragments helps to confirm the connectivity of the atoms.

Expected Mass Spectrometry Data for this compound Molecular weight and key fragments are calculated based on the chemical structure.

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₅FINO₂]⁺ | 280.94 | Molecular Ion |

| [M+H]⁺ | [C₇H₆FINO₂]⁺ | 281.95 | Protonated Molecule (Positive ESI) |

| [M-H]⁻ | [C₇H₄FINO₂]⁻ | 279.93 | Deprotonated Molecule (Negative ESI) |

| [M-H₂O]⁺ | [C₇H₃FIN]⁺ | 262.93 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | [C₆H₅FIN]⁺ | 236.95 | Loss of the carboxyl group |

| [M-I]⁺ | [C₇H₅FNO₂]⁺ | 154.03 | Loss of the iodine atom |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for analyzing reaction mixtures during its synthesis. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector, usually a UV-Vis spectrophotometer. A pure sample should ideally show a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks indicates impurities. By running a calibration curve with a known standard, HPLC can also be used for quantitative analysis to determine the exact concentration of the compound.

Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient elution (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure and stereochemistry unequivocally.

The process involves growing a single, high-quality crystal of this compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, a crystal structure would reveal not only the intramolecular details but also the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. Additional intermolecular interactions, such as hydrogen bonds involving the amine group and halogen bonding involving the iodine atom, would also be elucidated, providing a complete picture of the compound's solid-state architecture.

Key Information from X-ray Crystallography

| Parameter | Expected Finding |

|---|---|

| Molecular Structure | Confirmation of the planar aromatic ring and the precise positions of all substituents. |

| Bond Lengths & Angles | Precise values for C-C, C-H, C-N, C-F, C-I, C=O, and C-O bonds. |

| Crystal Packing | Description of the unit cell and the arrangement of molecules within it. |

| Intermolecular Forces | Identification of hydrogen bonding (e.g., carboxylic acid dimers, N-H···O interactions) and potential halogen bonding (C-I···O/N). |

Future Research Directions for 3 Amino 4 Fluoro 2 Iodobenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Amino-4-fluoro-2-iodobenzoic acid will likely prioritize green and sustainable chemical practices. Current multistep syntheses of similarly complex aromatic compounds often involve hazardous reagents and generate significant waste. Future research should focus on developing more atom-economical and environmentally benign pathways.

One promising direction is the exploration of one-pot synthesis , which combines multiple reaction steps into a single procedure, thereby reducing solvent usage, energy consumption, and purification efforts. For instance, a "one-pot" oxo-reduction process has been successfully developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde in subcritical water, a green solvent. mdpi.com This approach, which avoids the use of toxic metals and harsh reagents, could be adapted for the synthesis of this compound.

Another avenue for sustainable synthesis is the use of biocatalysis . Enzymes offer high selectivity and can operate under mild conditions, reducing the environmental impact of chemical processes. While not yet applied to this specific molecule, the broader field of aminobenzoic acid synthesis is seeing increased interest in enzymatic and microbial production routes. These methods often start from renewable feedstocks and align with the principles of a circular economy.

The development of synthetic routes that minimize the use of protecting groups is also a key aspect of green chemistry. Future research could investigate direct functionalization of simpler precursors to install the amino, fluoro, and iodo groups in a highly regioselective manner, thus streamlining the synthetic process.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| One-Pot Synthesis | Reduced solvent and energy use, less waste, higher throughput. | Achieving high yields and selectivity in a multistep cascade. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Identifying or engineering suitable enzymes for the specific transformations. |

| Direct Functionalization | Fewer synthetic steps, higher atom economy. | Controlling regioselectivity in the functionalization of the aromatic ring. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The presence of three distinct functional groups (amino, iodo, and fluoro) on the aromatic ring of this compound makes it an ideal substrate for exploring novel catalytic transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions , which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Future research should focus on leveraging the reactivity of the aryl iodide moiety. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, could be employed to introduce a wide variety of substituents at the 2-position. Recent advancements have shown that by selecting appropriate solvents to precipitate the iodide byproduct, the efficiency of palladium-catalyzed C-N cross-coupling of aryl iodides can be significantly enhanced. nih.gov Similarly, copper-catalyzed carbonylative cross-coupling reactions could be used to synthesize amide derivatives from the aryl iodide. scispace.com

The use of hypervalent iodine catalysis is another burgeoning area of research. These metal-free catalytic systems are attractive for their low toxicity and unique reactivity. Hypervalent iodine catalysts have been shown to enable the coupling of amides and alkenes, and this chemistry could be explored with this compound to generate novel heterocyclic structures. beilstein-journals.org Furthermore, iodine itself can act as a catalyst in certain reactions, such as the synthesis of β-aminoketones and 2-aminobenzothiazoles, offering a cost-effective and environmentally friendly alternative to metal-based catalysts. organic-chemistry.orgresearchgate.net

The interplay between the different functional groups on the ring also presents opportunities for developing selective catalytic systems. For example, catalysts could be designed to selectively react with the amino group while leaving the iodo group intact for subsequent transformations, or vice-versa. This would allow for a modular and highly versatile approach to building molecular complexity from this single precursor.

Expansion of Applications in Specialized Chemical Materials

The incorporation of fluorine into organic molecules can impart unique and desirable properties to materials. researchgate.net Fluorinated polymers, for instance, often exhibit high thermal stability, chemical resistance, and low surface energy. nih.govsigmaaldrich.com These properties make them valuable in a range of high-performance applications, from aerospace to microelectronics.

Future research should investigate the use of this compound as a monomer for the synthesis of novel fluorinated polymers . The presence of both an amino and a carboxylic acid group makes it suitable for the synthesis of polyamides and other condensation polymers. The fluorine atom would be expected to enhance the thermal stability and chemical inertness of the resulting polymers, while the iodine atom could serve as a handle for post-polymerization modification.

The introduction of fluorine into polymers can also lower their dielectric constant, a crucial property for materials used in microelectronics. rsc.org Furthermore, fluorinated polymers have shown promise in gas separation membranes, where the fluorine groups can influence macromolecular packing and gas transport properties. acs.org The unique substitution pattern of this compound could lead to polymers with novel morphologies and enhanced separation performance.

Beyond polymers, this compound could be a precursor for the synthesis of specialized materials such as liquid crystals. The rigid aromatic core is a common feature in liquid crystalline molecules, and the polar functional groups could facilitate the formation of ordered phases. nih.gov

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Key Property Conferred by Fluorine | Potential Application Area |

| Fluorinated Polyamides | High thermal stability, chemical resistance. | Aerospace components, high-performance coatings. |

| Low-k Dielectric Polymers | Low dielectric constant, reduced moisture absorption. | Microelectronics, advanced packaging materials. |

| Gas Separation Membranes | Altered polymer chain packing, modified diffusivity. | Industrial gas separations (e.g., CO2 capture). |

| Liquid Crystals | Modified intermolecular interactions and phase behavior. | Display technologies, optical sensors. |

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules. vjst.vn For a molecule like this compound, where experimental data is scarce, computational modeling can provide invaluable insights to guide future research efforts.

DFT calculations can be used to predict a wide range of molecular properties, including its geometry, vibrational frequencies, and electronic structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity and its potential as an electron donor or acceptor. vjst.vn This is particularly relevant for designing new reactions and understanding the mechanisms of catalytic transformations.

Furthermore, computational models can be used to study the effect of the different substituents on the properties of the benzoic acid. For example, DFT can be used to calculate the acidity of the carboxylic acid group and to understand how the inductive and resonance effects of the amino, fluoro, and iodo groups contribute to this property. semanticscholar.org Such studies have been performed on other halogenated benzoic acids and provide a framework for understanding the behavior of this more complex system. nih.gov

In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. By simulating the interactions between polymer chains, it is possible to estimate properties such as the glass transition temperature, mechanical strength, and gas permeability, thus accelerating the design of new materials with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。